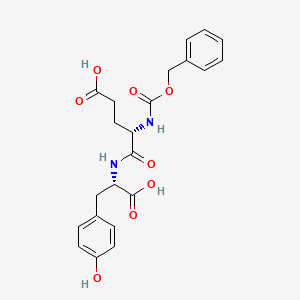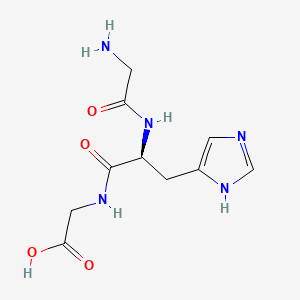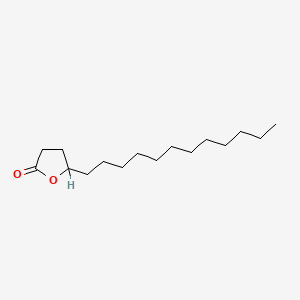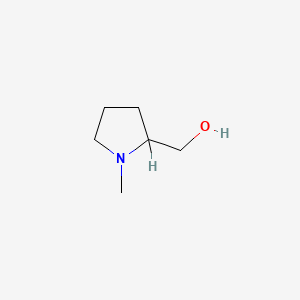
α-谷氨酰天冬氨酸
描述
Alpha-Glutamylaspartic acid (α-Glu-Asp) is a dipeptide composed of L-glutamic acid and L-aspartic acid. It is a naturally occurring compound found in various biological systems, including human blood, brain, and urine. α-Glu-Asp has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
在血液凝固和疾病中的作用
α-谷氨酰天冬氨酸,谷氨酸的衍生物,在血液凝固中起着重要作用。这是通过将谷氨酸后转录修饰为4-羧基谷氨酸来实现的,这对于钙离子的结合至关重要。然而,这种修饰也可能导致骨吸收、骨质疏松症、乳头状瘤和斑块性动脉硬化等疾病。由于其在健康和疾病中的双重作用,开发用于预测4-羧基谷氨酸位点的计算模型至关重要(Shah & Khan, 2020)。
营养和健康影响
α-谷氨酰天冬氨酸作为谷氨酰胺的一种变体,是血浆和骨骼肌中最丰富的游离α-氨基酸。它调节基因表达、蛋白质代谢、抗氧化功能、营养代谢、免疫和酸碱平衡。其水平会因应各种病理条件而波动,补充可能有助于改善谷氨酰胺缺乏个体或患者的氮平衡(Xi et al., 2011)。
生物医学应用
多聚α-谷氨酸(α-PGA)由于其水溶性、可生物降解性、可食用性和无毒性而在生物医学领域具有潜在应用。它可用于药物传递载体、生物粘合剂和其他医疗材料(Shih, Van, & Shen, 2004)。
植物中的代谢和信号作用
在植物代谢中,构成α-谷氨酰天冬氨酸基础的谷氨酸对于氨基酸代谢至关重要。它参与各种生物合成过程,并可能具有类似于动物中的信号特性,如激活离子通道(Forde & Lea, 2007)。
在寿命和疾病预防中的作用
α-酮戊二酸(AKG),与谷氨酸密切相关,在延长寿命和延缓与年龄相关的疾病方面发挥作用。这是通过其参与Krebs循环以及对蛋白质合成和骨组织形成的影响来实现的(Wu et al., 2016)。
作用机制
Target of Action
It is known that dipeptides like h-glu-asp-oh can interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that the compound may exert its effects through antioxidant and anti-inflammatory mechanisms .
Biochemical Pathways
For instance, they can influence the regulation of oxidative enzymes, vessel permeability, neoangiogenesis, neuro- and immunomodulatory regulation, and the secretion and production of hormones .
Pharmacokinetics
It is known that dipeptides are generally well-absorbed and can be distributed throughout the body .
Result of Action
It is suggested that the compound may have gastroprotective effects, potentially mediated by its antioxidant and anti-inflammatory properties .
生化分析
Biochemical Properties
Alpha-Glutamylaspartic acid is involved in several biochemical reactions. It interacts with enzymes such as gamma-glutamyltranspeptidase, which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine . This interaction is crucial for the metabolism of glutathione, an important antioxidant in cells. Additionally, alpha-Glutamylaspartic acid is known to interact with other biomolecules, including proteins and peptides, through its gamma-glutamyl group, facilitating various biochemical processes .
Cellular Effects
Alpha-Glutamylaspartic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have physiological or cell-signaling effects, although most of these effects are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .
Molecular Mechanism
The molecular mechanism of alpha-Glutamylaspartic acid involves its interaction with gamma-glutamyltranspeptidase, which catalyzes the cleavage of the gamma-glutamyl bond and the transfer of the gamma-glutamyl group to water or other amino acids and peptides . This reaction is essential for the metabolism of glutathione and other gamma-glutamyl compounds. The compound’s binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are critical for its biochemical functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Glutamylaspartic acid can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Some dipeptides, including alpha-Glutamylaspartic acid, are known to have short-lived intermediates that quickly degrade into specific amino acid degradation pathways . Long-term effects on cellular function are still being studied, but initial observations suggest that the compound’s impact on cellular processes may diminish over time .
Dosage Effects in Animal Models
The effects of alpha-Glutamylaspartic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and antioxidant defense. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular processes and metabolic pathways . Threshold effects and the compound’s impact on animal health are important considerations in dosage studies.
Metabolic Pathways
Alpha-Glutamylaspartic acid is involved in several metabolic pathways, including the metabolism of glutathione and other gamma-glutamyl compounds . It interacts with enzymes such as gamma-glutamyltranspeptidase, which plays a crucial role in the breakdown and synthesis of these compounds . The compound’s involvement in metabolic pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical functions .
Transport and Distribution
The transport and distribution of alpha-Glutamylaspartic acid within cells and tissues involve specific transporters and binding proteins. Glutamate transporters, for example, play a role in the transport of the compound across cell membranes . The compound’s localization and accumulation within cells are influenced by these transporters and binding proteins, affecting its overall distribution and function .
Subcellular Localization
Alpha-Glutamylaspartic acid’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can impact its biochemical interactions and overall function, contributing to its role in various cellular processes .
属性
IUPAC Name |
2-[(2-amino-4-carboxybutanoyl)amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O7/c10-4(1-2-6(12)13)8(16)11-5(9(17)18)3-7(14)15/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSIASRLDJUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959965 | |
| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3918-84-1 | |
| Record name | NSC186905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)



